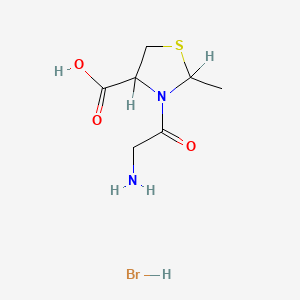
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide is a compound with significant potential in various scientific fields. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions. The reaction does not require any catalyst and can be performed at neutral pH .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced techniques such as nano-catalysis and green chemistry can enhance the yield, purity, and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to study and manipulate cellular processes.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of valuable organic combinations and as a probe in drug design
Mechanism of Action
The mechanism of action of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, facilitating their study and manipulation. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Ethylthiazolidine-4-carboxylic acid
- Thiazolidin-4-one derivatives
Comparison: Compared to other thiazolidine derivatives, 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide exhibits unique stability and reactivity under physiological conditions. Its ability to form stable conjugates without requiring toxic catalysts or producing harmful by-products makes it particularly valuable for biomedical applications .
Properties
CAS No. |
107321-77-7 |
|---|---|
Molecular Formula |
C7H13BrN2O3S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-(2-aminoacetyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H12N2O3S.BrH/c1-4-9(6(10)2-8)5(3-13-4)7(11)12;/h4-5H,2-3,8H2,1H3,(H,11,12);1H |
InChI Key |
HCDFXNFHHRKNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















